molecular formula C11H9N3O2 B11891905 2,4-Dimethoxyquinazoline-6-carbonitrile

2,4-Dimethoxyquinazoline-6-carbonitrile

Cat. No.: B11891905
M. Wt: 215.21 g/mol
InChI Key: RRKPOPCOEVCKMP-UHFFFAOYSA-N
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Description

2,4-Dimethoxyquinazoline-6-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyquinazoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxyaniline with cyanogen bromide in the presence of a base. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxyquinazoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby affecting cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethoxyquinazoline-6-carbonitrile stands out due to its combination of methoxy and nitrile groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2,4-dimethoxyquinazoline-6-carbonitrile

InChI

InChI=1S/C11H9N3O2/c1-15-10-8-5-7(6-12)3-4-9(8)13-11(14-10)16-2/h3-5H,1-2H3

InChI Key

RRKPOPCOEVCKMP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1C=C(C=C2)C#N)OC

Origin of Product

United States

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